(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate
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Overview
Description
The compound “(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are widely used in the synthesis of pharmaceuticals and natural products .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a tert-butyl group and a hydroxy-methylbutyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions, including N-acylation and N-Boc protection . They can also participate in Michael addition reactions .Scientific Research Applications
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Synthesis of Pyrrolidine Derivatives
- Field : Organic Chemistry
- Application : Pyrrolidine derivatives are used in the synthesis of various organic compounds .
- Method : The synthesis involves the reaction of 1-Pyrrolidinecarbonyl chloride with other reagents .
- Results : The product of the reaction is (S)-4- (2- ( ( (benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .
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Research on Nitrogen-Containing Acetals
- Field : Organic Chemistry
- Application : Nitrogen-containing acetals are promising in regard to the synthesis of new pyrrolidine derivatives .
- Method : The research involves the synthesis of nitrogen-containing acetals and their application in the creation of new pyrrolidine derivatives .
- Results : The research has shown potential for the development of compounds with useful practical applications .
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Pyrrolidine Derivatives as Chiral Catalysts
- Field : Organic Chemistry
- Application : Many alkaloids, antibiotics, and synthetic drugs contain pyrrolidine rings that are substituted at the α-carbon atom. The use of similar pyrrolidine derivatives as chiral catalysts has been reported .
- Method : The method involves the use of pyrrolidine derivatives as catalysts in various organic reactions .
- Results : The use of these catalysts has led to the synthesis of a variety of biologically active compounds .
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Synthesis of (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
- Field : Organic Chemistry
- Application : This compound is available for purchase, suggesting it may be used in various chemical reactions .
- Method : The specific method of synthesis is not provided in the search results .
- Results : The product of the synthesis is (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate .
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRNOQSTKGOKHN-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCN(C1)C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H]1CCN(C1)C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721414 |
Source
|
Record name | tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate | |
CAS RN |
1251570-88-3 |
Source
|
Record name | tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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